
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Ethoxy-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C9H11FOS and a molecular weight of 186.25 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3" .科学的研究の応用
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane has a wide range of potential applications in scientific research. It has been used in the synthesis of pharmaceuticals and biochemicals, as well as in analytical chemistry. This compound has also been studied for its potential use in environmental science, as it has been shown to be an effective scavenger of toxic metals such as lead and mercury. Additionally, this compound has been studied for its potential use in bioremediation, as it has been shown to be effective in the removal of organic pollutants from water.
作用機序
The mechanism of action of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane is not yet fully understood. However, it is thought that this compound acts as a chelator, binding to metal ions and preventing them from forming complexes with other molecules. This chelation action is believed to be responsible for this compound’s ability to scavenge toxic metals from the environment. Additionally, this compound is believed to act as an antioxidant, preventing the formation of reactive oxygen species that can damage cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have a number of beneficial effects, including scavenging of toxic metals, antioxidant activity, and potential anti-inflammatory and anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The main advantage of using (5-Ethoxy-2-fluorophenyl)(methyl)sulfane in lab experiments is its high efficiency of synthesis and reactivity. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is a highly reactive compound, and as such, it can be difficult to handle and store. Additionally, this compound can be toxic if ingested or inhaled, and it should be handled with care.
将来の方向性
The potential applications of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane are vast, and there are a number of potential future directions for this compound research. These include further exploration of this compound’s potential use in the synthesis of pharmaceuticals and biochemicals, as well as its potential use in environmental science and bioremediation. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be studied for its potential use in the development of new materials, such as superconductors and nanomaterials. Finally, this compound could be studied for its potential use in the development of new drugs and therapies.
合成法
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane is synthesized from 4-ethoxy-2-fluorophenylacetic acid, which is reacted with methyl sulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an organic solvent, typically methanol or ethanol, and the reaction time is generally between 1-3 hours. The reaction is highly efficient, with yields of up to 99%.
特性
IUPAC Name |
4-ethoxy-1-fluoro-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMSQGKELXHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


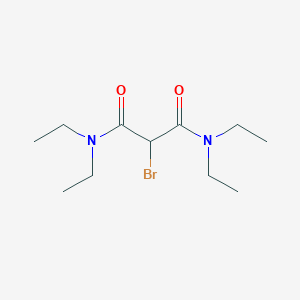

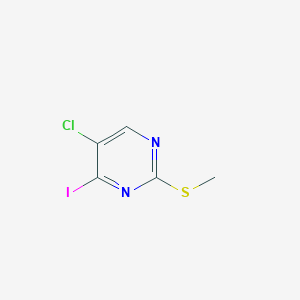
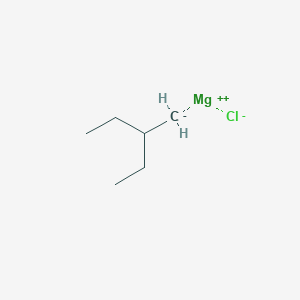
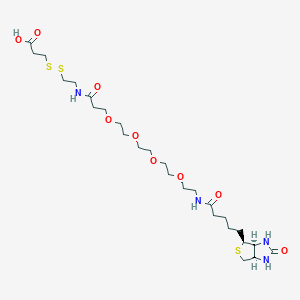
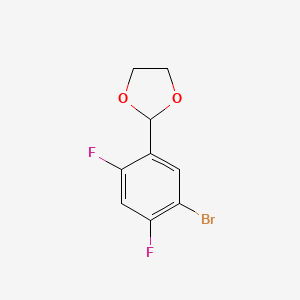

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

